
2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is a chemical compound known for its unique structural properties It is characterized by the presence of a fluorine atom and a benzonitrile group attached to a cyclohexyl ring, which is further substituted with a pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzonitrile and trans-4-pentylcyclohexanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts and Reagents: A strong base, such as sodium hydride, is used to deprotonate the alcohol group of trans-4-pentylcyclohexanol, forming an alkoxide. This alkoxide then reacts with 4-fluorobenzonitrile through a nucleophilic substitution reaction to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Automated Systems: Automated systems are used to monitor and control the reaction parameters, ensuring consistent product quality.
Continuous Flow Processes: Continuous flow processes may be employed to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Substituted benzonitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Coupling Reactions: Biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile has several scientific research applications:
Material Science: It is used in the development of liquid crystal materials for display technologies.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(trans-4-propylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-butylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-hexylcyclohexyl)-benzonitrile
Uniqueness
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group on the cyclohexyl ring influences its solubility, stability, and reactivity, making it suitable for specialized applications in material science and organic synthesis.
Propiedades
Número CAS |
85896-79-3 |
|---|---|
Fórmula molecular |
C18H24FN |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-fluoro-4-(4-pentylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C18H24FN/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-11-17(13-20)18(19)12-16/h10-12,14-15H,2-9H2,1H3 |
Clave InChI |
OMMGVKXMWFSMJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


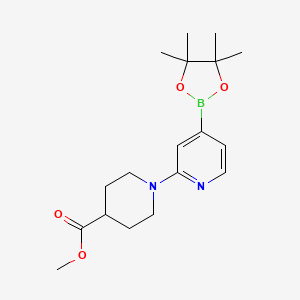
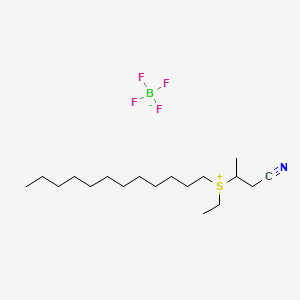
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate](/img/structure/B13410141.png)

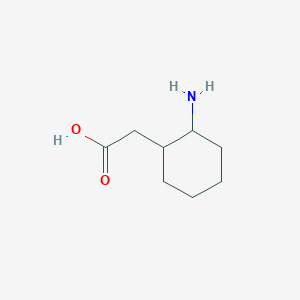
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)

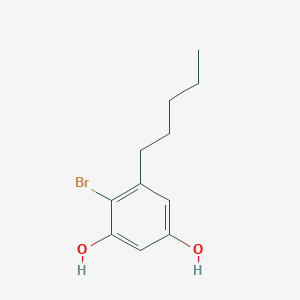

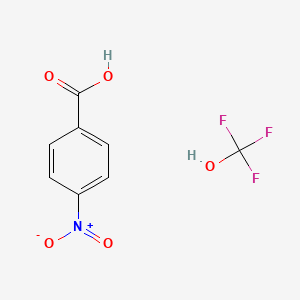

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)


